molecular formula C13H10O3 B12541947 1H-2-benzopyran-1-one, 3-(3-hydroxy-1-butynyl)- CAS No. 653597-80-9

1H-2-benzopyran-1-one, 3-(3-hydroxy-1-butynyl)-

Cat. No.: B12541947
CAS No.: 653597-80-9
M. Wt: 214.22 g/mol
InChI Key: XNVUGJDBKZLVPX-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-1-one, 3-(3-hydroxy-1-butynyl)- is a chemical compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzopyran core with a hydroxy-butynyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2-benzopyran-1-one, 3-(3-hydroxy-1-butynyl)- typically involves the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through various methods, including the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Hydroxy-Butynyl Group: The hydroxy-butynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1H-2-Benzopyran-1-one, 3-(3-hydroxy-1-butynyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-2-benzopyran-1-one, 3-(3-hydroxy-1-butynyl)- involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.

    Anti-cancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-: Known for its anti-inflammatory and anti-ulcer activities.

    1H-2-Benzopyran-1-one, 3,4-dihydro-6-hydroxy-8-methoxy-3-methyl-: Studied for its antioxidant properties.

Uniqueness

1H-2-Benzopyran-1-one, 3-(3-hydroxy-1-butynyl)- is unique due to its hydroxy-butynyl substituent, which imparts distinct chemical reactivity and biological activity compared to other benzopyran derivatives. This structural feature may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

CAS No.

653597-80-9

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

3-(3-hydroxybut-1-ynyl)isochromen-1-one

InChI

InChI=1S/C13H10O3/c1-9(14)6-7-11-8-10-4-2-3-5-12(10)13(15)16-11/h2-5,8-9,14H,1H3

InChI Key

XNVUGJDBKZLVPX-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC2=CC=CC=C2C(=O)O1)O

Origin of Product

United States

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